FHT-1015

Immuno-oncology T cell exhaustion Epigenetic remodeling

FHT-1015 (CAS 2368903-18-6) is a potent small-molecule allosteric inhibitor of the SMARCA4 (BRG1) and SMARCA2 (BRM) ATPases, core catalytic subunits of the BAF chromatin remodeling complex. It inhibits the ATPase activity of both paralogs with reported IC50 values of ≤10 nM, and more specifically 4 nM for SMARCA4 and 5 nM for SMARCA2.

Molecular Formula C25H25N5O4S3
Molecular Weight 555.7 g/mol
Cat. No. B10830117
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFHT-1015
Molecular FormulaC25H25N5O4S3
Molecular Weight555.7 g/mol
Structural Identifiers
SMILESCSCCC(C(=O)NC1=NC(=CS1)C2=CC=CC(=C2)C3=CC=NC=C3)NC(=O)C4=CN(C=C4)S(=O)(=O)C
InChIInChI=1S/C25H25N5O4S3/c1-35-13-9-21(27-23(31)20-8-12-30(15-20)37(2,33)34)24(32)29-25-28-22(16-36-25)19-5-3-4-18(14-19)17-6-10-26-11-7-17/h3-8,10-12,14-16,21H,9,13H2,1-2H3,(H,27,31)(H,28,29,32)/t21-/m0/s1
InChIKeyFAYSHZVDWADZMD-NRFANRHFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

FHT-1015 for Research Procurement: Baseline Characteristics and Scientific Identity


FHT-1015 (CAS 2368903-18-6) is a potent small-molecule allosteric inhibitor of the SMARCA4 (BRG1) and SMARCA2 (BRM) ATPases, core catalytic subunits of the BAF chromatin remodeling complex [1]. It inhibits the ATPase activity of both paralogs with reported IC50 values of ≤10 nM, and more specifically 4 nM for SMARCA4 and 5 nM for SMARCA2 [2]. The compound is protected under patent WO2020160180A1 (Compound 67) and is exclusively licensed from Foghorn Therapeutics for research use [3].

FHT-1015: Why In-Class Substitution with PROTAC Degraders or Alternative Inhibitors Risks Experimental Divergence


Substituting FHT-1015 with another SMARCA2/4-targeting agent, such as a PROTAC degrader (e.g., ACBI1, AU-15330) or an alternative ATPase inhibitor (e.g., BRM014), introduces critical mechanistic and functional variables that compromise experimental reproducibility. FHT-1015 functions as an allosteric ATPase inhibitor, whereas PROTACs eliminate the target protein entirely, leading to distinct effects on chromatin accessibility, transcription factor occupancy, and cellular phenotype [1]. Furthermore, FHT-1015 binds to a distinct allosteric site outside the RecA lobe, differentiating it from earlier inhibitors like BRM014 [2]. Critically, FHT-1015 exhibits exquisite selectivity for SMARCA4/2 over the closely related ATPase CHD4 (IC50 >400 µM), a selectivity profile not guaranteed across other BAF-targeting agents . These fundamental differences—in mechanism (inhibition vs. degradation), binding site, and off-target profile—render direct substitution scientifically unsound without rigorous re-validation of the experimental system.

FHT-1015 Quantitative Differentiation: Comparative Evidence vs. PROTACs and Alternative Inhibitors


FHT-1015 vs. ACBI1/AU-15330: Equivalent Rescue of T Cell Exhaustion Phenotype Despite Divergent Mechanisms

In a head-to-head in vitro T cell exhaustion model, FHT-1015 (a catalytic ATPase inhibitor) demonstrated a comparable ability to reduce key hallmarks of T cell exhaustion as the PROTAC degraders ACBI1 and AU-15330 [1]. Specifically, FHT-1015 treatment at 100 nM reduced the population of terminally exhausted cells while increasing progenitor-like T cell subsets, a phenotype not universally observed with all chromatin remodeling inhibitors [2]. This functional equivalence, achieved without protein degradation, demonstrates that FHT-1015 can recapitulate a therapeutically relevant phenotype via a distinct, potentially more tunable, pharmacological mechanism.

Immuno-oncology T cell exhaustion Epigenetic remodeling Chromatin accessibility

FHT-1015 vs. CHD4: Over 80,000-Fold Selectivity Window for SMARCA4/2 ATPases

FHT-1015 exhibits a profound selectivity for its intended targets, SMARCA4 (BRG1) and SMARCA2 (BRM), over the closely related chromatin remodeling ATPase CHD4 . While FHT-1015 inhibits SMARCA4/2 with IC50 values of 4-5 nM, it displays no activity against CHD4 even at concentrations exceeding 400,000 nM . This >80,000-fold selectivity window is critical for minimizing off-target effects on other ATP-dependent chromatin remodelers.

Epigenetics Chromatin remodeling Selectivity profiling BAF complex

FHT-1015 vs. BRM014: Distinct Allosteric Binding Site Confers Unique Resistance Profile

FHT-1015 binds to an allosteric site on SMARCA4/2 that is distinct from the RecA lobe targeted by the earlier inhibitor BRM014 [1]. This is functionally validated by the observation that point mutations I1143M in SMARCA4 and I1173M in SMARCA2 confer complete resistance to FHT-1015 . These residues are located outside the RecA lobe, confirming a novel binding mode and providing researchers with a genetically defined tool to control for compound specificity in cellular studies [1].

Chemical biology Drug resistance Allostery Structure-activity relationship

FHT-1015 vs. PROTAC Degraders: Superior Reversibility Enables Washout Studies in T Cell Models

As a reversible allosteric inhibitor, FHT-1015 offers distinct experimental advantages over irreversible PROTAC degraders in dynamic systems. In a comparative T cell exhaustion model, the effects of FHT-1015 on cell number were found to be reversible upon compound washout at day 9, whereas the effects of the PROTAC degraders ACBI1 and AU-15330 were not [1]. This reversibility allows for the study of BAF complex inhibition as a temporal 'pulse' rather than a permanent 'switch', enabling investigation into the plasticity of epigenetic states and the kinetics of recovery.

Pharmacodynamics Reversibility T cell biology Epigenetic plasticity

FHT-1015: Defined Research and Industrial Application Scenarios Based on Verified Evidence


Dissecting Mechanism of Action: ATPase Inhibition vs. Targeted Protein Degradation

Researchers investigating BAF complex biology can use FHT-1015 as a benchmark inhibitor to contrast the phenotypic and transcriptional consequences of catalytic ATPase inhibition against those of PROTAC-mediated degradation. The direct comparative data with ACBI1 and AU-15330 in T cell exhaustion models provide a validated experimental framework for such studies [1]. This application is essential for deconvoluting whether a biological effect is driven by the scaffolding function of the BAF complex or its enzymatic activity.

Target Validation in Uveal Melanoma and SOX10/MITF-Driven Cancers

FHT-1015 is a powerful tool for target validation studies in uveal melanoma and other cancers driven by lineage-specific transcription factors like SOX10 and MITF. Evidence shows that FHT-1015 reduces chromatin accessibility at enhancers bound by these transcription factors, leading to downregulation of their target gene programs and subsequent tumor cell apoptosis in vitro and tumor regression in mouse xenograft models [2][3]. Researchers can leverage FHT-1015 to establish proof-of-concept for BAF complex dependency in their specific cancer models.

Epigenetic Reprogramming and Reversibility Studies in Immuno-Oncology

For studies focused on the plasticity of T cell exhaustion and the potential for epigenetic reprogramming in immuno-oncology, FHT-1015 is uniquely suited due to its reversible mechanism of action. The demonstrated ability to reverse its effects on T cell proliferation upon washout, unlike irreversible PROTAC degraders [1], allows researchers to design pulse-chase experiments to investigate the kinetics and durability of BAF inhibition on T cell fate. This application is critical for understanding the temporal requirements for therapeutic intervention.

Establishing On-Target Specificity Using Genetically Defined Resistance Controls

To ensure rigor and reproducibility in BAF complex research, experiments using FHT-1015 can incorporate the well-characterized resistance mutations SMARCA4 I1143M and SMARCA2 I1173M as genetic controls . By engineering these point mutations into a cellular system of interest, researchers can create an isogenic, compound-resistant line. This allows for clear attribution of any observed phenotype to the on-target inhibition of SMARCA4/2 ATPase activity, eliminating ambiguity from potential off-target effects.

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